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Ranatuerin-2AMb protein

Cat. No.: B1576048
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Description

Contextual Overview of Amphibian Host Defense Peptides

Amphibian skin is a crucial organ, serving as a primary defense against a wide array of pathogens in their environment. bohrium.comnsf.gov A key component of this defense mechanism is the production and secretion of a diverse arsenal (B13267) of host-defense peptides (HDPs), also known as antimicrobial peptides (AMPs). bohrium.comnih.gov These peptides are synthesized in specialized granular glands within the dermis and can be released onto the skin's surface to combat potential threats. nsf.gov

Amphibian AMPs are a vital part of the innate immune system, providing a rapid and non-specific defense against microbial invasion. nih.govresearchgate.net A defining characteristic of the vast majority of these peptides is their cationic nature, resulting from multiple lysine (B10760008) residues, and a significant proportion of hydrophobic amino acid residues. nih.gov While they lack highly conserved structural motifs, in a membrane-like environment, many can fold into an amphipathic α-helical structure. nsf.govnih.gov This structure is crucial for their primary mechanism of action, which often involves permeating and disrupting the plasma membranes of microbes, including antibiotic-resistant bacteria, fungi, and protozoa. nih.gov This direct interaction with the cell membrane means they are less likely to induce microbial resistance compared to conventional antibiotics that target specific receptors. nih.gov The diversity of AMPs produced by a single frog species is thought to provide a broad spectrum of protection against a wide range of pathogens. google.com

Discovery and Isolation of Ranatuerin-2AMb Protein

The this compound was discovered through the scientific investigation of traditional Chinese medicine. researchgate.net Specifically, it was identified from lin wa pi, the dried skin of the Heilongjiang brown frog, Rana amurensis. researchgate.net This frog species is found in Northeastern China and its dried skin is utilized in traditional remedies. researchgate.net

The discovery process involved the creation of a cDNA library from the dried frog skin. researchgate.net Using a "shotgun" cloning approach, researchers identified the cDNAs encoding the precursors of five potential antimicrobial peptides. researchgate.net Two of these, Ranatuerin-2AMa and Ranatuerin-2AMb, were identified as clear members of the previously established Ranatuerin-2 (B1576050) peptide family. researchgate.netresearchgate.net The presence of the mature peptides in the skin was confirmed by analyzing boiling water extracts of the skin using reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netresearchgate.net The exact structure of the isolated peptides was then confirmed using tandem mass spectrometry (MS/MS) fragmentation sequencing. researchgate.netresearchgate.net The protein's entry in the UniProtKB database is A0AAS0, and it originates from the Siberian wood frog (Rana amurensis). uniprot.org

Classification and Family Lineage of Ranatuerin-2 Peptides

Ranatuerin-2AMb belongs to the Ranatuerin-2 family of antimicrobial peptides, a prominent group found within the skin secretions of Ranid frogs (true frogs). nih.govgoogle.comnih.gov This family is one of several major families of AMPs, including brevinins, esculentins, and temporins, that have been identified in these amphibians. nih.govgoogle.com The classification of these peptides into families is based on similarities in their amino acid sequences. nih.gov

The Ranatuerin-2 family is notable for its geographical distribution, having been identified primarily in North American and some Asian ranid frogs. nih.govcore.ac.uk A key structural characteristic of the Ranatuerin-2 family is the presence of a cystine-bridged cyclic hexapeptide or heptapeptide (B1575542) at the C-terminal end. google.comnih.govnih.gov This feature is sometimes referred to as the 'Rana box'. nih.gov While the amino acid sequences of Ranatuerin-2 peptides can be quite diverse, the cysteine residues that form this loop are invariant. core.ac.uk The molecular diversity within the Ranatuerin-2 family is significant and has been used by researchers for phylogenetic analysis to understand the evolutionary relationships between different frog species. nih.govcore.ac.uk

Table 1: Classification of Selected Ranatuerin Peptides

Peptide Name Family Species of Origin Key Structural Feature
Ranatuerin-2AMb Ranatuerin-2 Rana amurensis (Siberian wood frog) Contains a C-terminal cystine-bridged loop. researchgate.netresearchgate.net
Ranatuerin-2TRa Ranatuerin-2 Rana tarahumarae (Tarahumara frog) Active against Batrachochytrium dendrobatidis. nih.gov
Ranatuerin-2PLx Ranatuerin-2 Lithobates palustris (Pickerel frog) Exhibits both antimicrobial and anticancer cell activity. nih.gov
Ranatuerin-2AW Ranatuerin-2 Amolops wuyiensis (Wuyi torrent frog) Contains a cyclic heptapeptide domain (Rana box). nih.gov

| Ranatuerin-1 | Ranatuerin-1 | Rana species | Contains a C-terminal cystine-bridged cyclic heptapeptide. google.com |

Properties

bioactivity

Antimicrobial

sequence

GLFSVVKGVLKGVGKNVAGSLLDQLKCKISGGC

Origin of Product

United States

Ii. Molecular Biology and Biosynthesis of Ranatuerin 2amb Protein

Gene Cloning and cDNA Precursor Analysis of Ranatuerin-2AMb Protein

The journey to understanding Ranatuerin-2AMb's biosynthesis begins with the isolation and analysis of its genetic blueprint.

A key technique employed in the discovery of Ranatuerin-2AMb was "shotgun" cloning. This method involves the construction of a cDNA library from the total polyadenylated mRNA extracted from the frog's skin. nih.gov In the case of Rana amurensis, this technique proved effective even with dried skin, a material used in traditional Chinese medicine, demonstrating the persistence of peptidome and transcriptome components. nih.govresearchgate.net A "shotgun" primer approach, often coupled with 3'-RACE (Rapid Amplification of cDNA Ends), allows for the amplification and cloning of cDNAs encoding various peptide precursors without prior knowledge of their specific sequences. nih.govresearchgate.net This powerful strategy led to the successful identification of the cDNAs encoding the precursors for Ranatuerin-2AMb and its homolog, Ranatuerin-2AMa. nih.govresearchgate.net

Following cloning, the nucleotide sequences of the cDNAs are determined. For Ranatuerin-2AMb, this analysis revealed a precursor protein of 73 amino acids. uniprot.org The open-reading frame (ORF) of the Ranatuerin-2AMb precursor's cDNA encodes a characteristic structure common to many antimicrobial peptides. researchgate.net This structure typically includes a signal peptide, an acidic propeptide region, and the sequence of the mature peptide at the C-terminus. researchgate.net The analysis of the ORF provides the deduced amino acid sequence of the entire precursor protein, which is essential for understanding its subsequent processing. researchgate.net

Table 1: Deduced Amino Acid Sequence of Ranatuerin-2AMb Precursor

Region Amino Acid Sequence Length (amino acids)
Signal Peptide MFTSKKSMLLLFFLGTISLSLC 22
Acidic Propeptide QEERDADEDEVIEEEVKR 18
Mature Peptide GLFSVVKGVLKGVGKNVAGSLLDQLKCKISGGC 33

Data derived from UniProt entry A0AAS0. uniprot.org

Transcriptional and Translational Mechanisms of this compound

The genetic information encoded in the Ranatuerin-2AMb gene is first transcribed into messenger RNA (mRNA). This process is a fundamental aspect of gene expression. nih.gov The mRNA molecule then serves as a template for translation, where ribosomes synthesize the polypeptide chain of the precursor protein. nih.gov While specific studies on the transcriptional and translational regulation of Ranatuerin-2AMb are not extensively detailed, the general mechanisms are well-understood. The efficiency of these processes can determine the abundance of the precursor protein available for maturation.

Post-Translational Processing and Maturation of Ranatuerin-2AMb Peptides

The newly synthesized Ranatuerin-2AMb precursor protein is not yet active. It must undergo a series of post-translational modifications to become a mature and functional antimicrobial peptide. thermofisher.comwikipedia.org This processing is a critical step in the biosynthesis of most amphibian defense peptides. vulcanchem.com

The precursor protein contains a signal peptide at its N-terminus, which directs it to the secretory pathway. researchgate.net This signal peptide is cleaved off during translocation into the endoplasmic reticulum. The remaining propeptide undergoes further processing. A conserved dibasic cleavage site, typically Lys-Arg (-KR-), is present between the acidic propeptide and the mature peptide sequence. researchgate.net This site is recognized and cleaved by a trypsin-like proprotein convertase, releasing the mature Ranatuerin-2AMb peptide. researchgate.netresearchgate.net

Further modifications can occur, such as the formation of a disulfide bond between cysteine residues within the mature peptide, which is a common feature in the ranatuerin family and contributes to the peptide's structure and stability. uniprot.org

Iii. Structural Elucidation and Conformational Analysis of Ranatuerin 2amb Protein

Primary Structure Determination through MS/MS Fragmentation Sequencing

The primary structure, or the specific amino acid sequence, of ranatuerin peptides is elucidated using mass spectrometry (MS), particularly through a technique known as tandem mass spectrometry (MS/MS) fragmentation sequencing. researchgate.netvulcanchem.comresearchgate.net

In this process, peptides are first isolated and purified, often from the skin secretions of frogs, using methods like reverse-phase high-performance liquid chromatography (HPLC). The purified peptides are then introduced into a mass spectrometer. An initial mass scan determines the molecular weight of the intact peptide. Subsequently, the peptide ions are selected and subjected to fragmentation, typically through collision-induced dissociation. This process breaks the peptide bonds at specific points, generating a series of fragment ions.

An electrospray ion-trap mass spectrometer is a common instrument used for this purpose. nih.gov By analyzing the mass-to-charge ratios of these fragments, scientists can deduce the amino acid sequence of the peptide. researchgate.net This method has been successfully used to confirm the primary structure of various ranatuerin peptides, including Ranatuerin-2AMa and Ranatuerin-2AMb, which were identified from the dried skin of the Heilongjiang brown frog (Rana amurensis). researchgate.net

Secondary Structure Characterization of Ranatuerin-2 (B1576050) Peptides

The secondary structure of ranatuerin-2 peptides, which describes the local folding of the polypeptide chain into elements like α-helices and β-sheets, is critical for their interaction with microbial membranes. The conformation of these peptides is often environment-dependent, adopting different structures in aqueous solutions versus membrane-mimicking environments.

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides in solution. researchgate.net This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting CD spectrum provides information about the proportions of α-helical, β-sheet, and random coil conformations.

Studies on various ranatuerin-2 peptides have consistently shown that they are largely unstructured or in a random coil conformation in aqueous solutions. nih.govnih.gov However, in the presence of membrane-mimicking solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE), or in the presence of lipid vesicles, they adopt a predominantly α-helical structure. nih.govnih.govsemanticscholar.orgnih.gov For instance, the CD spectrum of Ranatuerin-2PLx shows a random coil pattern in aqueous buffer but transitions to a typical α-helical spectrum with negative peaks at 208 and 222 nm in 50% TFE solution. nih.gov This induced helicity is a common feature of many antimicrobial peptides and is thought to be essential for their ability to disrupt microbial membranes.

The helical content of ranatuerin-2 peptides can be estimated from their CD spectra, and studies have shown that modifications to the peptide sequence, such as truncation of the C-terminal "Rana box," can significantly reduce the α-helical content and, consequently, its biological activity. nih.govresearchgate.net

Estimated Secondary Structure Content of Ranatuerin-2Pb and its Analogues in Different Environments
PeptideEnvironmentα-Helix (%)β-Sheet (%)Random Coil (%)
Ranatuerin-2Pb50% TFE/H₂O~45~10~45
Aqueous SolutionPredominantly Random Coil
RPa (Truncated Ranatuerin-2Pb)50% TFE/H₂O<30~15>55
Aqueous SolutionPredominantly Random Coil
RPb (Truncated Ranatuerin-2Pb)50% TFE/H₂O~45~10~45
Aqueous SolutionPredominantly Random Coil

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. While there is a lack of specific NMR studies on Ranatuerin-2AMb, research on the closely related peptide, Ranatuerin-2CSa, provides significant insights. nih.gov

Proton NMR spectroscopy of Ranatuerin-2CSa in an aqueous solution revealed a lack of defined secondary structure, which is consistent with CD spectroscopy findings. nih.gov However, in a TFE-water mixture, the peptide adopted a well-defined helix-turn-helix conformation. nih.gov This structure consists of an α-helix from residue I² to L²¹, followed by a turn and another helical segment from K²⁶ to T³⁰. nih.gov This detailed structural information is invaluable for the rational design of peptide analogues with improved antimicrobial potency and reduced toxicity. nih.gov

Although direct NMR analysis of ranatuerin-2 peptides is not extensively reported, studies on other "Rana box"-containing peptides like Gaegurin have shown a structure with two distinct helical domains. semanticscholar.orgresearchgate.netresearchgate.net

In recent years, computational methods have become increasingly important in predicting the structure and function of peptides. nih.gov Homology modeling and de novo prediction algorithms can generate three-dimensional models of peptides based on their amino acid sequence.

Software like PEPFOLD and I-TASSER are used to predict the secondary and tertiary structures of ranatuerin-2 peptides. nih.gov These predictions often correlate well with experimental data from CD and NMR spectroscopy, showing an α-helical conformation in membrane-like environments. nih.gov For example, computational models of Ranatuerin-2AW and its analogues accurately predicted their α-helical nature, which was subsequently confirmed by CD spectroscopy. nih.govresearchgate.net

Computational tools can also be used to model the interaction of ranatuerin peptides with lipid bilayers, providing insights into their membrane disruption mechanisms. Furthermore, quantitative structure-activity relationship (QSAR) models are being developed to predict the antimicrobial activity of "Rana box"-containing peptides based on their structural features, which can aid in the in silico design of novel antimicrobial agents. acs.org Deep learning models, such as AMPlify, are also being employed to discover new antimicrobial peptides from genomic data. nih.gov

Key Structural Motifs and Their Significance in Ranatuerin-2AMb Protein

The structure of ranatuerin-2 peptides is characterized by specific motifs that are crucial for their biological function. The most prominent of these is the C-terminal "Rana box."

The "Rana box" is a highly conserved cyclic domain at the C-terminus of many ranatuerin-2 peptides. nih.govmdpi.comsemanticscholar.orgnih.gov This motif is formed by a disulfide bridge between two cysteine residues, which flank a sequence of four or five other amino acids, creating a heptapeptide (B1575542) or hexapeptide loop. nih.govfrontiersin.org

The exact role of the "Rana box" in the function of ranatuerin-2 peptides has been a subject of investigation and some debate. mdpi.comfrontiersin.org In some ranatuerin peptides, this cyclic structure is important for maintaining both antimicrobial and antiproliferative activities. nih.gov The removal of the "Rana box" from Ranatuerin-2PLx was shown to significantly reduce its α-helical content and biological potency. nih.gov

However, other studies have suggested that the "Rana box" may be dispensable for the antimicrobial activity of certain ranatuerin-2 peptides. nih.govfrontiersin.org For instance, a study on nigrocin-HL found that the removal of the "Rana box" did not abolish its antimicrobial activity. frontiersin.org Similarly, for Ranatuerin-2AW, analogues without the cyclic domain showed comparable antibacterial activity to the native peptide. nih.gov

Alpha-Helical Content and Amphiphilicity in Ranatuerin-2 Peptides

The biological function of Ranatuerin-2 peptides is intrinsically linked to their three-dimensional structure, particularly their propensity to form an α-helical conformation. core.ac.uk This structural feature is a hallmark of many amphibian antimicrobial peptides, enabling them to interact with and disrupt microbial cell membranes. core.ac.ukresearchgate.net Ranatuerin-2 family members are typically characterized by an N-terminal domain that folds into an α-helix and a C-terminal cyclic domain known as the 'Rana box'. nih.govmdpi.com

Research using circular dichroism (CD) spectroscopy has been pivotal in elucidating the secondary structure of these peptides under various environmental conditions. nih.govmdpi.comresearchgate.net These studies consistently demonstrate that Ranatuerin-2 peptides exhibit conformational flexibility. In aqueous solutions, they tend to be unstructured or in a random coil state. researchgate.net However, upon exposure to a membrane-mimetic environment, such as the solvent trifluoroethanol (TFE) or lipid vesicles, they undergo a significant conformational transition to adopt a well-defined α-helical structure. core.ac.uknih.govresearchgate.net For instance, CD analysis of Ranatuerin-2PLx and Ranatuerin-2Pb confirmed their ability to form α-helical structures in 50% TFE, a condition that mimics the hydrophobic environment of a cell membrane. nih.govresearchgate.net Similarly, the peptide R2AW, derived from Amolops wuyiensis, and its analogues also showed clear α-helical structures when dissolved in 50% TFE. mdpi.com This environment-dependent folding is a critical aspect of their mechanism of action, allowing them to remain inactive in the host's aqueous environment but become active upon encountering a target membrane.

The α-helix adopted by Ranatuerin-2 peptides is characteristically amphiphilic, meaning it has distinct hydrophobic and hydrophilic faces. mdpi.comnih.gov This amphipathicity is readily visualized using helical wheel projections. mdpi.comnih.gov These diagrams illustrate that the hydrophobic amino acid residues are segregated to one side of the helical cylinder, while the polar and positively charged (cationic) residues, such as lysine (B10760008), are positioned on the opposite side. mdpi.com This arrangement is crucial for their interaction with cell membranes; the hydrophobic face facilitates insertion into the lipid bilayer, while the cationic face interacts with the negatively charged components of microbial membranes. researchgate.net The design of synthetic analogues has shown that enhancing cationicity and hydrophobicity can significantly optimize the biological activities of these peptides, underscoring the importance of this amphiphilic structure. mdpi.com

Data Tables

Table 1: Secondary Structure of Ranatuerin-2 Peptides in Different Environments This table summarizes the observed secondary structures of various Ranatuerin-2 peptides as determined by Circular Dichroism (CD) spectroscopy in different solvent conditions.

PeptideEnvironmentObserved Secondary StructureReference
Ranatuerin-2PLx 10 mM Ammonium Acetate (Aqueous)Random Coil nih.gov
50% Trifluoroethanol (TFE)α-Helical nih.gov
R2AW 50% Trifluoroethanol (TFE)α-Helical mdpi.com
Ranatuerin-2Pb Aqueous SolutionRandom Coil researchgate.net
50% Trifluoroethanol (TFE)α-Helical researchgate.net
Membrane-mimicking Liposomesα-Helical researchgate.net
Ascaphin-8 *50% Trifluoroethanol (TFE)Amphipathic α-Helical core.ac.uk

*Note: Ascaphin-8 is included for its structural relevance as an amphibian antimicrobial peptide demonstrating similar conformational properties.

Table 2: Physicochemical Properties and Structural Insights of Selected Ranatuerin-2 Analogues This table details key physicochemical properties derived from primary sequences and the impact of modifications on the peptide structure.

PeptideNet Charge (at pH 7.4)Key Structural Feature(s)Research FindingReference
R2AW +2Contains C-terminal 'Rana box'Forms an α-helix in TFE; positively charged residues are relatively dispersed. mdpi.com
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ +4'Rana box' removed; enhanced cationicity and hydrophobicityExhibits significantly optimized antibacterial and anticancer activities, highlighting the role of amphiphilicity. mdpi.com
Ranatuerin-2Ya +4Standard Ranatuerin-2 structureAdopts a full-length amphipathic helical conformation in a membrane-mimetic solvent. sci-hub.st

Iv. Biological Activities and Molecular Mechanisms of Ranatuerin 2amb Protein

Antimicrobial Activity Spectrum and Potency of Ranatuerin-2 (B1576050) Peptides

Ranatuerin-2 peptides generally exhibit a broad spectrum of antimicrobial activity, although the potency can vary between different members of the family. This variation is often attributed to differences in their primary amino acid sequences.

Members of the Ranatuerin-2 family have demonstrated notable efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge. For instance, Ranatuerin-2Pb shows strong antimicrobial action against S. aureus and MRSA. nih.gov Similarly, the synthetic peptide [Lys4,19, Leu20]R2AW(1-22)-NH2, an analog of a Ranatuerin-2 peptide from Amolops wuyiensis, exhibits potent activity against these bacteria. mdpi.comnih.gov Another example, Ranatuerin-2PLx, also displays activity against MRSA. nih.gov The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, for various Ranatuerin-2 peptides against Gram-positive bacteria is summarized in the table below.

PeptideBacterial StrainMIC (μM)Source Organism
Ranatuerin-2PbS. aureusData not specifiedRana pipiens
Ranatuerin-2PbMRSAData not specifiedRana pipiens
Ranatuerin-2PLxMRSA256Rana palustris
Ranatuerin-2-AW (R2AW)S. aureus32Amolops wuyiensis
[Ser23,29]R2AWS. aureus64Synthetic Analog
[Ser23,29]R2AWMRSA256Synthetic Analog

Ranatuerin-2 peptides also display activity against Gram-negative bacteria such as Escherichia coli. Ranatuerin-2Pb is effective against E. coli, and the synthetic analog [Lys4,19, Leu20]R2AW(1-22)-NH2 has been shown to rapidly kill this bacterium. nih.govnih.gov Ranatuerin-1, a related peptide, also demonstrates inhibitory action against E. coli. nih.gov The table below presents the MIC values of different Ranatuerin-2 peptides against Gram-negative bacteria.

PeptideBacterial StrainMIC (μM)Source Organism
Ranatuerin-2PbE. coliData not specifiedRana pipiens
Ranatuerin-2-AW (R2AW)E. coli32Amolops wuyiensis
[Ser23,29]R2AWE. coli64Synthetic Analog

In addition to their antibacterial properties, some Ranatuerin-2 peptides have demonstrated antifungal activity. Ranatuerin-2Pb is effective against the opportunistic fungal pathogen Candida albicans. nih.gov Ranatuerin-1 also exhibits inhibitory activity against this fungus. nih.gov

PeptideFungal StrainMIC (μM)Source Organism
Ranatuerin-2PbC. albicansData not specifiedRana pipiens
Ranatuerin-1C. albicansData not specifiedRana catesbeiana

Antibiofilm Activity of Ranatuerin-2 Peptides

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Several Ranatuerin-2 peptides have shown the ability to both inhibit the formation of and eradicate existing biofilms. Ranatuerin-2Pb and its truncated analogue, RPb, have demonstrated antibiofilm activity against S. aureus, E. coli, and C. albicans. nih.gov Another study found that while the naturally occurring Ranatuerin-2-AW (R2AW) had limited antibiofilm capabilities, a modified version, R2AW(1-22)-NH2, displayed significant activity against S. aureus and E. coli biofilms. qub.ac.uk

Mechanisms of Action for Ranatuerin-2AMb Protein

The primary mechanism of action for many antimicrobial peptides, including the Ranatuerin-2 family, involves the disruption of microbial cell membranes. This interaction is often initiated by electrostatic forces between the cationic peptide and the negatively charged components of the microbial membrane.

The antimicrobial activity of Ranatuerin-2 peptides is largely attributed to their ability to permeabilize and disrupt the cell membranes of microorganisms. nih.gov This process leads to the leakage of cellular contents and ultimately cell death. The membrane-targeting action of these peptides can be described by several models, including the toroidal pore and carpet models. researchgate.net

In the toroidal pore model , the peptides insert into the membrane, inducing the lipid monolayers to bend and form a pore where both the peptides and the lipid head groups line the aqueous channel. This creates a continuous channel through the membrane.

The carpet model proposes that the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a critical concentration is reached, this layer disrupts the membrane integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner.

Studies on analogs of Ranatuerin-2 peptides have shown that they can rapidly permeabilize bacterial membranes. mdpi.com The ability of these peptides to adopt an α-helical structure in a membrane-mimetic environment is thought to be crucial for their membrane-disrupting activity. nih.gov

Intracellular Target Interaction Studies

The primary mechanism of action for peptides in the Ranatuerin-2 family is widely understood to begin at the cell surface rather than with specific intracellular targets. These peptides are typically cationic and amphipathic, properties that facilitate a strong interaction with the negatively charged components of microbial and cancer cell membranes. The proposed mechanism involves the disruption of the cell membrane's integrity, leading to permeabilization and eventual cell death. mdpi.comnih.gov

While some antimicrobial peptides (AMPs) are known to translocate across the cell membrane to engage with intracellular components like DNA or RNA, the predominant evidence for the Ranatuerin-2 family points towards membrane disruption as the key bactericidal and anticancer mechanism. nih.govresearchgate.netmdpi.com The main intracellular events observed following treatment with ranatuerin peptides are consequences of this initial membrane interaction. For instance, the influx of extracellular components and efflux of intracellular contents due to membrane damage triggers downstream apoptotic pathways. One of the key intracellular consequences is the activation of caspases, which are critical executioners of apoptosis. nih.govnih.gov Studies on Ranatuerin-2PLx have shown that it induces early-stage apoptosis and activates Caspase-3 in prostate cancer cells. nih.govnih.gov

Influence on Cellular Processes (Non-Clinical)

Peptides belonging to the Ranatuerin-2 family have demonstrated significant potential in inhibiting the proliferation of various cancer cells, indicating a dual therapeutic capability beyond their antimicrobial functions. nih.govmdpi.com This antiproliferative activity is not merely cytostatic but is due to the induction of programmed cell death, or apoptosis.

Mechanistic studies on the representative peptide Ranatuerin-2PLx have provided insights into this process. The peptide exhibits a dose-dependent inhibitory effect on several human cancer cell lines. nih.gov Research has shown that Ranatuerin-2PLx induces early-stage apoptosis in prostate cancer (PC-3) cells within hours of exposure. This is accompanied by the activation of Caspase-3, a key enzyme in the apoptotic cascade, confirming that the peptide actively triggers the cell's self-destruction machinery. nih.govnih.govqub.ac.uk The ability to induce apoptosis is a critical attribute for an anticancer agent, as it minimizes the inflammatory response often associated with necrotic cell death. The structural integrity of the peptide, particularly the conserved C-terminal 'rana box' loop, appears to be crucial for its antiproliferative potency. nih.govmdpi.com

The table below summarizes the inhibitory effects of Ranatuerin-2PLx on the proliferation of various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Table 1: Antiproliferative Activity of Ranatuerin-2PLx against Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
PC-3 Prostate Cancer 5.79
DU145 Prostate Cancer 12.83
H157 Lung Cancer 13.75
MCF-7 Breast Cancer 15.11

Direct studies detailing the interaction between Ranatuerin-2 family peptides and immune cells like mast cells are limited. However, the broader class of cationic antimicrobial peptides has been shown to modulate immune responses. Certain cationic peptides can act as ligands for specific receptors on immune cells, including the Mas-related G protein-coupled receptor X2 (MRGPRX2) expressed on mast cells. frontiersin.org The binding of such peptides to MRGPRX2 can trigger IgE-independent mast cell degranulation, leading to the release of inflammatory mediators like histamine. frontiersin.org

While there is no direct evidence to confirm that Ranatuerin-2AMb or its close analogs specifically cause mast cell degranulation, their cationic nature makes such an interaction plausible within the general mechanism described for other antimicrobial peptides. frontiersin.org It is noteworthy that amphibian skin secretions often contain a cocktail of bioactive peptides, including those that specifically degranulate mast cells, suggesting a complex role in host defense. nih.gov Therefore, while the primary role of ranatuerins appears to be direct antimicrobial and anticancer activity, a potential for immune modulation via interactions with cells like mast cells cannot be entirely ruled out and warrants further investigation.

V. Structure Activity Relationship Sar Studies of Ranatuerin 2amb Protein

Design and Synthesis of Ranatuerin-2 (B1576050) Analogues

The rational design of ranatuerin-2 analogues involves targeted modifications to the native peptide sequence to investigate and optimize its biological functions. nih.gov These synthetic peptides are typically produced using solid-phase peptide synthesis (SPPS), a standard method that allows for the precise incorporation of amino acid changes. nih.govnih.govmdpi.com Following synthesis and cleavage from the resin, peptides containing cysteine residues intended to form a disulfide bridge are often oxidized to facilitate the cyclization of the "Rana box" domain. nih.govnih.gov Purification is then achieved using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity of the final product. nih.govnih.gov

Residue substitution and truncation are two primary strategies employed to probe the SAR of ranatuerin-2 peptides. researchgate.netnih.gov These modifications aim to alter physicochemical properties such as charge, hydrophobicity, and secondary structure to enhance antimicrobial and anticancer potency. nih.govmdpi.com

Residue Substitution: Specific amino acids are replaced to assess their contribution to the peptide's function.

Cysteine Substitution: To study the role of the disulfide bridge, the two cysteine residues forming the Rana box in Ranatuerin-2-AW (R2AW) were replaced with serine, an amino acid with a similar structure but lacking the thiol group necessary for bridge formation. nih.govmdpi.com This resulted in the linear analogue [Ser²³,²⁹]R2AW. nih.govmdpi.com

Cationicity Enhancement: Acidic residues, which carry a negative charge, have been substituted with basic residues like lysine (B10760008) to increase the peptide's net positive charge. An example is the analogue [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂, which was designed from a truncated version of R2AW to have enhanced cationicity and hydrophobicity. nih.govnih.govmdpi.com

Hydrophobicity Modification: To increase hydrophobicity, less hydrophobic residues have been replaced with more hydrophobic ones. For instance, two alanine (B10760859) residues in a truncated R2AW analogue were replaced by tryptophan, which has a bulky and hydrophobic indole (B1671886) sidechain, to create [Trp⁶,¹⁰]R2AW(1-22)-NH₂. mdpi.com

Truncation Strategies: This approach involves the systematic removal of amino acid residues from the N- or C-terminus of the peptide.

The C-terminal "Rana box" has been a primary target for truncation. The analogue R2AW(1-22) was created by removing this cyclic domain from the parent peptide R2AW. nih.gov Similarly, Ranatuerin-2PLx was truncated to form R2PLx-22. nih.gov

In the study of Ranatuerin-2Pb, two truncated analogues were synthesized: RPa, which had the last two C-terminal residues (RT) removed, and RPb, a shorter 18-amino acid C-terminally amidated peptide. nih.govsemanticscholar.org

C-terminal amidation is a common post-translational modification in antimicrobial peptides (AMPs) that can significantly influence their activity. nih.govcore.ac.uk Amidation neutralizes the negative charge of the C-terminal carboxyl group, which can increase the peptide's net positive charge and enhance its interaction with negatively charged bacterial membranes through electrostatic interactions and hydrogen bonding. nih.gov

In the case of ranatuerin-2 analogues, C-terminal amidation has been shown to compensate for the loss of bioactivity that can occur upon removal of the Rana box. nih.gov For example, while the truncated, non-amidated peptide R2AW(1-22) showed reduced activity, its amidated counterpart, R2AW(1-22)-NH₂, displayed antibacterial and antibiofilm activities comparable to the full-length parent peptide. nih.gov This suggests that amidation can restore the peptide's ability to effectively interact with and disrupt microbial membranes, even in the absence of the cyclic C-terminal domain. nih.gov However, the effect of amidation is not always predictable and can vary between different peptide sequences. lsbu.ac.uk

Functional Roles of Specific Amino Acid Residues in Ranatuerin-2 Activity

The specific amino acids within the ranatuerin-2 sequence are critical determinants of its biological function.

Cysteine Residues: The two invariant cysteine residues that form the C-terminal disulfide bridge are the defining feature of the Rana box. nih.govmdpi.com However, studies on the [Ser²³,²⁹]R2AW analogue, where these cysteines were replaced, revealed that the disulfide bond was not essential for its antibacterial activity, though its anticancer activity was slightly reduced. mdpi.com

Cationic Residues (Lysine): The presence and position of positively charged residues are crucial. Increasing the net positive charge by substituting acidic or neutral amino acids with lysine has been shown to dramatically enhance antibacterial and anticancer activities. nih.govmdpi.com The analogue [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ exhibited significantly more potent activity than its parent peptide. nih.govnih.gov Furthermore, the removal of a cationic amino acid from within the Rana box of Ranatuerin-2PLx severely impaired its antibacterial effect, highlighting the importance of charge within this specific domain. nih.gov

Hydrophobic Residues (Leucine, Tryptophan): The hydrophobic character of the peptide is equally important for its interaction with and insertion into lipid membranes. The strategic introduction of leucine (B10760876) onto the hydrophobic face of the peptide helix in [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ contributed to its enhanced bioactivity. mdpi.com Similarly, replacing alanine residues with the more hydrophobic tryptophan was a strategy aimed at improving membrane insertion. mdpi.com

Importance of the "Rana Box" and Disulfide Bridge in Bioactivity and Conformation

The "Rana box" is a conserved C-terminal cyclic motif, typically composed of a heptapeptide (B1575542) loop, formed by a disulfide bridge between two cysteine residues. nih.govnih.govresearchgate.net This structure is prevalent in many antimicrobial peptide families from Ranidae frogs. nih.gov

The functional significance of the Rana box and its disulfide bridge in ranatuerin-2 peptides is complex and appears to be peptide-dependent. nih.govnih.gov For some analogues, such as Ranatuerin-2-AW, the removal of the Rana box or the disruption of the disulfide bridge did not negatively impact antibacterial activity. nih.govresearchgate.netnih.gov This suggests that for certain sequences, the primary antibacterial action resides in the N-terminal α-helical domain.

Relationship between Cationicity, Hydrophobicity, and Bioactivity

A key strategy in designing more potent ranatuerin-2 analogues is to optimize the balance between these two parameters. nih.govmdpi.com

Increasing Cationicity: Enhancing the net positive charge generally strengthens the peptide's initial binding to target membranes.

Increasing Hydrophobicity: A higher degree of hydrophobicity can improve the peptide's ability to insert into and permeate the lipid bilayer.

The analogue [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ is a prime example of this optimization, where an increase in both cationicity and hydrophobicity resulted in a peptide with remarkably improved antibacterial and anticancer potency. nih.govnih.govmdpi.com However, the relationship is not linear; excessive hydrophobicity can lead to peptide self-aggregation in aqueous environments or increased toxicity towards host cells, such as red blood cells (hemolysis). researchgate.net The truncated analogue RPb, derived from Ranatuerin-2Pb, showed higher hydrophobicity but a lower net charge than the parent peptide, yet it retained broad-spectrum antimicrobial activity with low toxicity, demonstrating that a finely tuned balance is essential for achieving potent and selective bioactivity. nih.gov

Correlating Structural Features with Antimicrobial Potency and Specificity

The specific structural features of ranatuerin-2 peptides directly correlate with their antimicrobial power and their ability to differentiate between microbial and host cells. nih.govnih.gov

α-Helical Conformation: The ability to form an amphipathic α-helix in a membrane environment is a hallmark of many ranatuerin-2 peptides and is critical for their activity. nih.govmdpi.com This conformation positions hydrophobic residues on one face of the helix and hydrophilic/cationic residues on the other, facilitating membrane interaction and disruption. As seen with R2PLx, structural elements like the Rana box can be vital for stabilizing this helical conformation, and its removal leads to reduced helicity and potency. nih.gov

Cationicity and the Rana Box: The net positive charge is a primary driver of specificity for negatively charged microbial membranes over the generally zwitterionic membranes of mammalian cells. The cationicity of the Rana box itself can be a critical factor; for R2PLx, a lack of positive charge within this loop significantly diminished its antibacterial effect. nih.gov

Truncation and Amidation: The combination of C-terminal truncation and amidation can yield shorter, more potent, and potentially more specific peptides. The analogue RPb, a truncated and amidated version of Ranatuerin-2Pb, exhibited a broad antimicrobial spectrum while being non-hemolytic, suggesting that the N-terminal region can be the primary locus of antimicrobial activity and that modifications can improve the therapeutic index. nih.gov

Optimized Physicochemical Properties: Ultimately, the most potent and specific analogues are those where the balance of cationicity and hydrophobicity is finely tuned. The design of [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ successfully integrated increased positive charge and hydrophobicity, leading to a significant optimization of both antibacterial and anticancer activities, demonstrating a clear correlation between these structural modifications and enhanced bioactivity. nih.govmdpi.com

Data Tables

Table 1: Physicochemical Properties and Bioactivity of Ranatuerin-2-AW (R2AW) and its Analogues

Peptide Sequence Modification Strategy Net Charge Antimicrobial Activity Anticancer Activity
R2AW GFMDTAKNVAKNVAATLLDKLKCKITGGC Parent Peptide +2 Moderate Moderate
[Ser²³,²⁹]R2AW GFMDTAKNVAKNVAATLLDKLKSKITGGS Cys to Ser Substitution +2 Similar to R2AW Slightly Reduced
R2AW(1-22) GFMDTAKNVAKNVAATLLDKLK Rana Box Truncation +2 Reduced -
R2AW(1-22)-NH₂ GFMDTAKNVAKNVAATLLDKLK-NH₂ Truncation & Amidation +3 Similar to R2AW Significantly Reduced
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ GFMKTAKNVAKNVAATLLKLLK-NH₂ Substitution, Truncation & Amidation +5 Significantly Enhanced Significantly Enhanced
[Trp⁶,¹⁰]R2AW(1-22)-NH₂ GFMDTWKNVWKNVAATLLDKLK-NH₂ Ala to Trp Substitution, Truncation & Amidation +3 - -

Data derived from studies on Ranatuerin-2-AW from Amolops wuyiensis. nih.govmdpi.com

Table 2: Properties and Activity of Ranatuerin-2PLx and its Analogues

Peptide Modification Strategy α-Helicity (%) in 50% TFE Antimicrobial Activity
R2PLx Parent Peptide 58.6 Moderate
R2PLx-22 Rana Box Truncation 30.2 Markedly Decreased
Analogue with deficient cationicity in Rana box Residue Substitution - Greatest Impairment

Data derived from studies on Ranatuerin-2PLx. nih.gov

Table 3: Properties and Activity of Ranatuerin-2Pb and its Analogues

Peptide Sequence Modification Strategy Net Charge Hydrophobicity Antimicrobial Spectrum
Ranatuerin-2Pb SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT Parent Peptide +4 0.486 Broad
RPa SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC C-terminal Truncation (remove RT) +3 0.540 Reduced
RPb SFLTTVKKLVTNLAAL-NH₂ N-terminal Truncation & Amidation +3 0.613 Broad and Significant

Data derived from studies on Ranatuerin-2Pb from Rana pipiens. nih.gov

Vi. Advanced Methodologies for Ranatuerin 2amb Protein Research

Recombinant Protein Production and Purification Techniques for Research

To obtain sufficient quantities of Ranatuerin-2 (B1576050) peptides for detailed study, recombinant DNA technology offers a cost-effective and scalable alternative to isolation from natural sources or chemical synthesis. nih.gov

The bacterium Escherichia coli (E. coli) is the most widely used host for the heterologous production of proteins, including antimicrobial peptides (AMPs). nih.govscielo.org.mx Its well-understood genetics, rapid growth, and potential for high-yield production make it an attractive system. mdpi.com However, producing AMPs like Ranatuerin-2 peptides in E. coli presents challenges, primarily due to their potential toxicity to the host cells and susceptibility to degradation by host proteases. nih.gov

A common and effective strategy to overcome these issues is to express the AMP as a fusion protein. nih.govnih.gov This involves linking the peptide to a larger, more stable carrier protein. This fusion masks the antimicrobial activity, protecting the host, and can also prevent proteolytic degradation. nih.gov Various fusion partners have been developed, including those that enhance solubility or promote the formation of insoluble inclusion bodies, which can simplify initial purification steps. nih.govnih.gov After expression, the fusion protein is isolated, and the Ranatuerin-2 peptide is cleaved from its carrier partner using specific chemical or enzymatic methods. nih.gov

Following initial isolation, whether from a recombinant expression system or chemical synthesis, the peptide must be purified to a high degree. nih.gov High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purification and analysis of peptides. nih.govharvardapparatus.com

Reversed-Phase HPLC (RP-HPLC) is particularly powerful for separating peptides based on differences in hydrophobicity. nih.govhplc.eu This method has exceptional resolving power, capable of separating peptides that differ by just a single amino acid. harvardapparatus.com In a typical RP-HPLC protocol for a synthetic peptide like Ranatuerin-2Pb, the crude peptide is dissolved and injected into a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica). nih.govnih.gov A gradient of increasing organic solvent (commonly acetonitrile) is then used to elute the peptides, with more hydrophobic peptides being retained longer on the column. hplc.eu The purity of the collected fractions is often confirmed to be greater than 95% and their molecular mass is verified using mass spectrometry. nih.gov

Purification TechniquePrinciple of SeparationApplication in Ranatuerin-2 Research
Reversed-Phase HPLC (RP-HPLC) HydrophobicityPrimary method for purifying synthetic Ranatuerin-2 peptides and their analogues to >95% purity. nih.govnih.gov
Size-Exclusion Chromatography (SEC) Molecular SizeCan be used for initial fractionation of complex peptide mixtures before a final RP-HPLC step. nih.gov
Ion-Exchange Chromatography (IEX) Net ChargeUseful for separating peptides with different net charges, often complementary to RP-HPLC. nih.gov

Chemical Synthesis of Ranatuerin-2 Peptides for SAR Studies

To investigate the relationship between the peptide's structure and its biological function (Structure-Activity Relationship or SAR), researchers systematically create and test modified versions, or analogues, of the parent peptide. nih.govmdpi.com Chemical synthesis is the method of choice for producing these analogues.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides like Ranatuerin-2 and its analogues. nih.govmdpi.combachem.com This technique involves building the peptide chain step-by-step while one end is covalently attached to an insoluble polymeric support, or resin. bachem.comnih.gov

Spectroscopic and Biophysical Techniques for Structural and Interaction Analysis

Understanding the three-dimensional structure of Ranatuerin-2AMb and how it interacts with its environment, particularly biological membranes, is key to elucidating its mechanism of action. A variety of spectroscopic and biophysical techniques are employed for this purpose. researchgate.net

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides and proteins in solution. youtube.commdpi.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. youtube.com The resulting CD spectrum provides a signature of the peptide's conformational state. nih.gov

Different secondary structures like α-helices, β-sheets, and random coils have distinct CD spectra. nih.govresearchgate.net For example, α-helical structures typically show characteristic negative bands around 222 nm and 208 nm and a positive band around 195 nm. nih.gov

Studies on Ranatuerin-2Pb and its analogues have used CD spectroscopy to evaluate their conformation in different environments. nih.govresearchgate.net In aqueous solutions, these peptides often exhibit a random coil structure. However, in the presence of membrane-mimicking environments, such as solutions containing trifluoroethanol (TFE) or lipid vesicles, they adopt a more defined α-helical structure. nih.govresearchgate.net This induced folding upon interaction with a hydrophobic environment is a common characteristic of many membrane-active AMPs. nih.gov By analyzing the CD spectra, researchers can estimate the percentage of different secondary structures, providing insight into how the peptide's conformation changes as it approaches its target membrane. nih.govresearchgate.net

PeptideEnvironmentPredominant Secondary StructureHelical Content (%)
Ranatuerin-2Pb Aqueous Buffer (NH4Ac)Random Coil / UnorderedLow
Ranatuerin-2Pb 50% TFE/H2Oα-helical~35-40% researchgate.net
RPb (analogue) 50% TFE/H2Oα-helical~35-40% researchgate.net
RPa (analogue) 50% TFE/H2Oα-helical~20-25% researchgate.net

Table based on data reported for Ranatuerin-2Pb and its analogues, demonstrating the induction of helical structure in a membrane-mimicking solvent (TFE). researchgate.net

Nuclear Magnetic Resonance (NMR) for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of peptides and proteins in solution, offering insights into their conformation and dynamics under near-physiological conditions. For antimicrobial peptides like those in the ranatuerin-2 family, understanding their structure in different environments is key to elucidating their mechanism of action.

The structural determination of a ranatuerin-2 peptide by NMR involves a series of steps. Initially, the peptide is synthesized and purified, often with isotopic labeling (e.g., ¹⁵N and ¹³C) to enhance NMR signal detection and resolution. The analysis is typically performed in aqueous solution and in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or dodecylphosphocholine (B1670865) (DPC) micelles, to simulate the peptide's interaction with bacterial cell membranes.

Circular Dichroism (CD) spectroscopy is often used as a preliminary step to get a rapid assessment of the peptide's secondary structure. For instance, studies on ranatuerin-2PLx showed that the peptide adopts a random coil conformation in aqueous solution but forms a significant α-helical structure in a 50% TFE solution, a membrane-mimetic environment.

For detailed atomic-resolution structures, a suite of multidimensional NMR experiments is employed. Two-dimensional (2D) NMR techniques are fundamental to this process. Total Correlated Spectroscopy (TOCSY) is used to identify amino acid spin systems by revealing through-bond correlations between protons within the same residue. Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are close to each other (< 5-6 Å), which is crucial for determining the peptide's folding and tertiary structure. These NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, are used as inputs for structure calculation algorithms to generate a family of conformers representing the solution structure of the peptide.

While a specific solution structure for Ranatuerin-2AMb is not publicly available, research on related peptides like ranatuerin-2CSa using solid-state NMR has confirmed that the conserved C-terminal "rana-box" domain possesses a helical structure, which is believed to be important for its biological activity. deepmind.google

Table 1: NMR Spectroscopy Techniques for Ranatuerin-2 Structure Analysis

Technique Purpose Information Obtained
Circular Dichroism (CD) Preliminary secondary structure analysis. Estimation of α-helix, β-sheet, and random coil content.
1D ¹H NMR Initial assessment of sample purity and folding. General overview of proton chemical environments.
2D TOCSY Resonance assignment. Identifies protons belonging to the same amino acid residue.
2D NOESY 3D structure determination. Provides inter-proton distance restraints for structure calculation.

| ¹⁵N-¹H HSQC | Resonance assignment and dynamics. | Resolves backbone amide signals for each residue (except proline). |

Mass Spectrometry for Peptide Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the primary structural analysis of peptides like Ranatuerin-2AMb, enabling their identification and characterization from complex biological samples such as frog skin secretions.

The process typically begins with the collection of skin secretions, followed by the separation of the peptide components using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Fractions are collected and screened for antimicrobial activity. The molecular masses of the peptides in the active fractions are then determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This technique provides a rapid and accurate measurement of the peptide's mass, which can be compared against databases of known antimicrobial peptides.

To confirm the identity and determine the amino acid sequence of a novel or purified peptide, tandem mass spectrometry (MS/MS) is employed. In this method, the peptide ion of interest is selected and fragmented inside the mass spectrometer. The resulting fragment ions are then analyzed to generate a fragmentation spectrum. The mass differences between the peaks in this spectrum correspond to individual amino acid residues, allowing for the de novo sequencing of the peptide. This method was used to confirm the presence of the mature Ranatuerin-2PLx peptide in pickerel frog skin secretions. deepmind.google

Mass spectrometry is also crucial for identifying post-translational modifications. For many ranatuerin-2 peptides, this includes the confirmation of a C-terminal disulfide bridge within the "rana-box" motif, a key structural feature.

Table 2: Mass Spectrometry Techniques in Ranatuerin-2 Research

Technique Role in Peptide Analysis
RP-HPLC Purification and separation of peptides from crude secretions.
MALDI-TOF MS Determination of the accurate molecular mass of the purified peptide.

| Electrospray Ionization (ESI)-MS/MS | Fragmentation of the peptide for amino acid sequencing and identification of post-translational modifications. |

In Silico Approaches and Computational Biology for Ranatuerin-2 Research

Computational biology and in silico approaches provide powerful predictive tools to complement experimental studies on ranatuerin-2 peptides. These methods can be used to predict structure, simulate behavior, and hypothesize about functional interactions, thereby guiding further laboratory research.

Protein Structure Prediction (e.g., AlphaFold)

AlphaFold predicts protein structures by leveraging deep learning algorithms trained on known protein structures from the Protein Data Bank (PDB) and vast databases of protein sequences. The output is a 3D model of the protein, along with confidence scores for the prediction. The primary confidence metric is the predicted Local Distance Difference Test (pLDDT) score, which ranges from 0 to 100 and estimates the accuracy of the prediction for each residue. A pLDDT score above 90 is considered very high, 70-90 is good, 50-70 is low, and below 50 is very low, often indicating a disordered region. researchgate.net Another metric, the Predicted Aligned Error (PAE), provides information on the confidence in the relative positions of different domains of the protein.

The AlphaFold Protein Structure Database contains millions of predicted structures, including those for proteins from various frog species. For example, the UniProt entry for Ranatuerin-2PLx from Lithobates palustris (A0A3P8MS06) includes a predicted structure from AlphaFold. This model shows a distinct α-helical region, consistent with experimental data from CD spectroscopy in membrane-mimetic environments.

Table 3: AlphaFold Prediction Metrics for Ranatuerin-2PLx (UniProt: A0A3P8MS06)

Metric Description Value/Interpretation
pLDDT Score Per-residue confidence score (0-100). The helical regions of the predicted structure typically show high pLDDT scores (>90), indicating a reliable prediction of the local structure. The N- and C-termini may show lower scores, suggesting higher flexibility.

Molecular Dynamics Simulations (if found for Ranatuerin-2 specifically)

While specific molecular dynamics (MD) simulation studies for Ranatuerin-2AMb have not been identified, this computational technique is widely applied to other antimicrobial peptides to study their behavior at an atomic level. nih.gov MD simulations can provide insights into peptide folding, stability, and interaction with model cell membranes.

A typical MD simulation study of an antimicrobial peptide like ranatuerin-2 would involve several key steps. First, an initial 3D structure of the peptide is obtained, either from NMR data or a high-confidence prediction from a tool like AlphaFold. This structure is then placed in a simulation box containing a model lipid bilayer (representing a bacterial membrane) and water molecules. The system's behavior is then simulated over time (from nanoseconds to microseconds) by solving Newton's equations of motion for every atom.

These simulations can visualize how the peptide approaches, binds to, and inserts into the membrane, providing a dynamic view of its antimicrobial action. Researchers can analyze changes in the peptide's secondary structure upon membrane interaction, the orientation of the peptide relative to the lipid bilayer, and the specific amino acid residues that are critical for this interaction. Studies on other antimicrobial peptides have shown that they often undergo a conformational change upon binding to the membrane, increasing their helicity, and that their amphipathic nature is key to disrupting the lipid bilayer. youtube.com

Table 4: Typical Setup for an MD Simulation of an Antimicrobial Peptide

Component Description Example Parameters
Peptide Structure Initial coordinates of the peptide. Derived from NMR or AlphaFold prediction.
Force Field Mathematical functions describing the potential energy of the system. CHARMM, AMBER, GROMOS.
Lipid Bilayer Model of the bacterial membrane. POPE/POPG for Gram-negative; POPC for eukaryotic.
Solvent Explicit water model. TIP3P, SPC/E.
Simulation Software Program to run the simulation. GROMACS, NAMD, AMBER.

| Simulation Time | Duration of the simulation. | 100 ns - 1 µs or longer. |

Prediction of Protein-Protein Interactions (PPIs) relevant to its function

The primary mechanism of action for most antimicrobial peptides, including the ranatuerin family, is the direct disruption of microbial cell membranes rather than engaging in specific protein-protein interactions (PPIs) with host or bacterial proteins. However, computational methods for PPI prediction can still be relevant in studying certain aspects of ranatuerin-2 function.

One important area is the prediction of peptide self-association or oligomerization. Many antimicrobial peptides are known to form aggregates or pores in the bacterial membrane, a process that involves peptide-peptide interactions. Computational docking and MD simulations can be used to predict whether ranatuerin-2 peptides are likely to form dimers or higher-order oligomers and to identify the interfaces and residues involved in these interactions.

Furthermore, while direct interaction with cytosolic proteins is not the primary mechanism, some antimicrobial peptides can translocate into the cytoplasm and interact with intracellular targets. PPI prediction tools, which often rely on sequence homology, gene co-expression, or structural information, could be used to generate hypotheses about potential intracellular binding partners if ranatuerin-2 were shown to enter the bacterial cell. These computational approaches include methods based on sequence homology (e.g., STRING), protein structure (e.g., protein docking), and machine learning algorithms trained on known interacting protein pairs. oup.com However, for a peptide whose main theater of action is the cell membrane, these predictions would be highly speculative without experimental evidence of an intracellular role.

Vii. Comparative and Evolutionary Aspects of Ranatuerin 2 Peptides

Homology and Sequence Conservation within the Ranatuerin Family

The ranatuerin family of peptides, while diverse, shares several conserved structural features, particularly in their precursor sequences. The preproregion of ranatuerin precursors typically includes a highly conserved signal peptide of 22 amino acids, an acidic spacer region, and a canonical -KR- propeptide convertase processing site. nih.govnih.gov This conserved architecture ensures the correct processing and maturation of the active peptide.

A defining characteristic of many ranatuerin-2 (B1576050) peptides is the presence of a C-terminal cyclic domain, often referred to as the "Rana box," formed by a disulfide bridge between two cysteine residues. nih.govmdpi.comresearchgate.net A common motif within this cyclic loop is -KCKXXGGC. semanticscholar.org However, the primary sequence of the mature ranatuerin-2 peptides is notably variable and poorly conserved across different frog species. nih.govmdpi.comresearchgate.net This high degree of sequence divergence in the mature peptide region is thought to be a result of adaptive evolution, allowing for a broad spectrum of antimicrobial activity against various pathogens.

Despite the variability in the mature peptide sequence, certain residues or regions show a degree of conservation. For instance, the two cysteine residues that form the C-terminal disulfide bridge are invariant. nih.govsci-hub.box The following table provides a sequence alignment of several ranatuerin-2 peptides from different frog species, highlighting both the conserved and variable regions.

PeptideSpeciesSequence
Ranatuerin-2AMbAmolops mantzorumGFVDSLKNLAKGVAKLLADKLKCKITGGC
Ranatuerin-2PbRana pipiensSFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT
Ranatuerin-2PLxRana palustrisGLLSSVGNLGNVAKVLASGLKDSLKCKVTGGC
Ranatuerin-2-AWAmolops wuyiensisGFMDTAKNVAKNVAATLLDKLKCKITGGC
Ranatuerin-2CSaRana cascadaeGILSSFKGVAKGVAKDLAGKLLETLKCKITGC
Ranatuerin-2SSaGlandirana susurraGLISTIWNTASNVAGTLTDSVKCKFKKC

Phylogenetic Analysis of Ranatuerin-2 Peptides across Amphibian Species

The primary structures of ranatuerin-2 peptides have been utilized as molecular markers to infer phylogenetic relationships among amphibian species. nih.govnih.gov Cladistic analysis based on the amino acid sequences of these peptides has provided valuable insights into the evolutionary history of frogs.

A study focusing on North American ranid frogs demonstrated that phylogenetic trees constructed using ranatuerin-2 sequences support the division of these frogs into the genera Lithobates and Rana. sci-hub.box Furthermore, the analysis revealed distinct clades within these genera. For example, within the Amerana species group, ranatuerin-2 sequences suggest a sister-group relationship between Rana cascadae and Rana muscosa, and between Rana draytonii and Rana boylii. elkhornsloughctp.org

Another cladistic analysis based on ranatuerin-2 peptides from New World frogs of the family Ranidae also supports the separation into the genera Lithobates and Rana. nih.gov This study further indicated a close evolutionary relationship, a sister-group relationship, between Lithobates palmipes and Lithobates warszewitschii, which together form a clade with Lithobates tarahumarae. nih.gov

While ranatuerin-2 peptides have proven to be useful phylogenetic markers, the evidence they provide is sometimes considered less definitive than that from other peptide families like brevinin-1, due to the higher sequence variability of ranatuerin-2. semanticscholar.orgsci-hub.box Nevertheless, the consistent patterns observed in phylogenetic analyses of ranatuerin-2 across various studies underscore their utility in understanding amphibian evolution.

Cross-Species Bioactivity Comparisons of Ranatuerin-2 Analogues

The structural diversity of ranatuerin-2 peptides across different species and the synthesis of their analogues have prompted numerous studies comparing their biological activities. These investigations are crucial for understanding structure-activity relationships and for the potential development of novel antimicrobial agents.

Studies have shown that modifications to the native ranatuerin-2 sequence can significantly impact its antimicrobial potency and spectrum. For instance, a study on Ranatuerin-2Pb from Rana pipiens and its truncated analogues, RPa and RPb, revealed significant differences in their bioactivity. While RPb retained broad-spectrum antimicrobial activity, RPa lost its effectiveness against several microbial strains. nih.gov

Similarly, the removal of the C-terminal "Rana box" from Ranatuerin-2PLx was found to markedly decrease its antimicrobial activity. nih.gov In contrast, a study on Ranatuerin-2-AW (R2AW) from Amolops wuyiensis showed that analogues lacking the disulfide bridge and the "Rana box" had similar antibacterial activity to the native peptide. mdpi.com However, a truncated and amidated version, R2AW(1-22)-NH2, exhibited comparable activity, while the non-amidated version was inactive. nih.gov

The following interactive data table summarizes the minimum inhibitory concentrations (MICs) of various ranatuerin-2 peptides and their analogues against a selection of microorganisms, providing a comparative view of their bioactivity.

PeptideMicroorganismMIC (µM)Source Species
Ranatuerin-2PbS. aureus4Rana pipiens
Ranatuerin-2PbE. coli8Rana pipiens
RPa (truncated Ranatuerin-2Pb)S. aureus16Rana pipiens
RPa (truncated Ranatuerin-2Pb)E. coli32Rana pipiens
RPb (truncated Ranatuerin-2Pb)S. aureus8Rana pipiens
RPb (truncated Ranatuerin-2Pb)E. coli16Rana pipiens
Ranatuerin-2PLxS. aureus32Rana palustris
Ranatuerin-2PLxE. coli64Rana palustris
Ranatuerin-2PLx (Rana box deleted)S. aureus>128Rana palustris
Ranatuerin-2PLx (Rana box deleted)E. coli>128Rana palustris
Ranatuerin-2-AW (R2AW)S. aureus32Amolops wuyiensis
Ranatuerin-2-AW (R2AW)E. coli32Amolops wuyiensis
[Ser23,29]R2AWS. aureus64Amolops wuyiensis
[Ser23,29]R2AWE. coli64Amolops wuyiensis
[Lys4,19, Leu20]R2AW(1-22)-NH2S. aureus2Amolops wuyiensis
[Lys4,19, Leu20]R2AW(1-22)-NH2E. coli4Amolops wuyiensis

Viii. Future Directions in Ranatuerin 2amb Protein Research

Rational Design and Engineering of Enhanced Ranatuerin-2 (B1576050) Analogues

A primary focus of future research is the rational design of Ranatuerin-2 analogues to improve their therapeutic properties. Targeted modifications of the peptide's primary structure, such as amino acid substitutions and truncations, have been recognized as an effective strategy to enhance biological activity and optimize characteristics like toxicity. nih.govspringernature.com

Research on Ranatuerin-2-AW (R2AW), isolated from the Wuyi torrent frog Amolops wuyiensis, has demonstrated that modifications can significantly boost both antibacterial and anticancer activities. nih.govnih.gov For instance, the creation of a cationicity- and hydrophobicity-enhanced variant, [Lys4,19, Leu20]R2AW(1-22)-NH2, resulted in a peptide with markedly optimized bioactivities. nih.govspringernature.comnih.gov This suggests that strategic substitutions to increase positive charge and adjust hydrophobicity are promising approaches. Interestingly, studies on R2AW also indicated that the C-terminal disulfide bridge and the "Rana box" might be dispensable for its antibacterial activity, offering further avenues for simplification and design. nih.govnih.gov

Similarly, studies on Ranatuerin-2Pb from the frog Rana pipiens and its truncated analogues, RPa and RPb, have provided valuable insights into structure-activity relationships. nih.gov While truncation in RPa led to a loss of activity against several microbial strains, the analogue RPb retained a broad spectrum of antimicrobial activity, highlighting the importance of specific sequence regions for maintaining efficacy. nih.gov These findings underscore that modifications must be carefully considered to preserve or enhance the desired biological functions.

Future design strategies will likely involve:

Systematic Amino Acid Substitution: Replacing specific residues to modulate properties like cationicity, hydrophobicity, and amphipathicity. For example, substituting acidic amino acids with positively charged lysine (B10760008) residues or introducing tryptophan to enhance membrane interaction. nih.govmdpi.com

Truncation and Hybridization: Creating smaller, potentially more stable and cost-effective peptides by removing non-essential domains, or combining active fragments from different peptides.

Chemical Modifications: Introducing non-natural amino acids, cyclization (other than the native disulfide bridge), or C-terminal amidation to increase stability against proteases and improve activity. nih.gov

Below is a data table summarizing key Ranatuerin-2 analogues and the impact of their modifications.

Parent Peptide Analogue Modification Key Outcome Reference(s)
Ranatuerin-2-AW (R2AW)[Ser23,29]R2AWCysteine to Serine substitutionSimilar antibacterial activity to parent peptide, suggesting disulfide bridge is dispensable. nih.gov
Ranatuerin-2-AW (R2AW)R2AW(1-22)-NH2Deletion of C-terminal "Rana box" and amidationSimilar antibacterial activity to parent peptide, suggesting the "Rana box" is dispensable. nih.gov
Ranatuerin-2-AW (R2AW)[Lys4,19, Leu20]R2AW(1-22)-NH2Aspartic acid to Lysine and Alanine (B10760859) to Leucine (B10760876) substitutions in the truncated versionSignificantly enhanced antibacterial and anticancer activities. nih.govspringernature.comnih.gov
Ranatuerin-2PbRPaTruncation (removal of C-terminal "RT")Loss of antimicrobial activity against several key pathogens. nih.gov
Ranatuerin-2PbRPbTruncation (18 C-terminal amino acids) and amidationRetained broad-spectrum antimicrobial activity. nih.gov

Elucidation of Novel Molecular Mechanisms of Action for Ranatuerin-2 Peptides

While the membrane-disrupting capabilities of Ranatuerin-2 peptides are a recognized component of their antimicrobial action, the precise molecular details and the potential for other mechanisms remain areas for intensive investigation. nih.govspringernature.comnih.gov The general mechanism for many AMPs involves electrostatic attraction to negatively charged bacterial membranes, followed by insertion and permeabilization, often described by models like the "barrel-stave" or "carpet" models. nih.gov The engineered peptide [Lys4,19, Leu20]R2AW(1-22)-NH2 was shown to kill bacteria rapidly via membrane disruption. nih.govnih.gov

However, the bioactivity of ranatuerins is not limited to bacteria. Ranatuerin-2PLx, for example, exhibits potent antiproliferative effects against cancer cells. nih.govqub.ac.uknih.gov Its mechanism appears to involve the induction of apoptosis, as evidenced by phosphatidylserine exposure on the cell membrane and the activation of Caspase-3. nih.govnih.gov This suggests that Ranatuerin-2 peptides may have intracellular targets or trigger specific signaling pathways in eukaryotic cells, a mechanism distinct from simple membrane lysis. It is speculated that for some anticancer activities, another mechanism beyond cell membrane disruption may be at play, which requires further evaluation. nih.gov

Future research should aim to:

Characterize Peptide-Membrane Interactions: Utilize biophysical techniques to visualize and quantify how ranatuerin peptides bind to and alter lipid bilayers that mimic bacterial and cancerous cell membranes. ingentaconnect.com

Identify Intracellular Targets: Employ proteomic and genomic approaches to identify potential binding partners or affected metabolic pathways within target cells. nih.gov

Delineate Apoptotic Pathways: Further investigate the signaling cascades initiated by ranatuerin peptides in cancer cells to understand the full scope of their anticancer mechanism.

Explore Non-Membranolytic Mechanisms: Investigate possibilities such as the inhibition of nucleic acid or protein synthesis, or interference with enzymatic activities, which are known mechanisms for other classes of AMPs. frontiersin.orgresearchgate.net

Exploration of Synergistic Effects with Other Antimicrobial Agents

The combination of AMPs with conventional antibiotics is emerging as a promising strategy to combat drug-resistant infections. nih.govfrontiersin.org This approach, known as synergy, can enhance therapeutic efficacy, reduce the required doses of individual drugs, and potentially slow the development of resistance. frontiersin.orgscispace.com While specific studies on the synergistic effects of Ranatuerin-2AMb are not yet prominent in the literature, this represents a critical and logical next step for the research field.

The rationale for exploring synergy with ranatuerin peptides is strong. Their membrane-permeabilizing mechanism of action could facilitate the entry of conventional antibiotics that have intracellular targets, thereby increasing their effectiveness against resistant bacteria. frontiersin.orgresearchgate.net

Potential mechanisms for synergy that warrant investigation for Ranatuerin-2 peptides include:

Increased Membrane Permeability: Ranatuerins could disrupt the bacterial membrane, allowing easier access for antibiotics. researchgate.net

Biofilm Disruption: Many AMPs can break down the protective matrix of biofilms, exposing the embedded bacteria to the action of antibiotics. frontiersin.orgresearchgate.net

Inhibition of Resistance Mechanisms: Some AMPs can interfere with bacterial resistance mechanisms like efflux pumps. frontiersin.org

Future studies should systematically screen combinations of Ranatuerin-2 analogues with a panel of conventional antibiotics against clinically relevant, multidrug-resistant pathogens.

Advanced Methodological Development for Ranatuerin-2 Study

Advancing the research on Ranatuerin-2 peptides is intrinsically linked to the application and development of sophisticated analytical and investigational methodologies.

Peptide Synthesis and Purification: Solid-phase peptide synthesis (SPPS) is a cornerstone technique that enables the production of ranatuerin peptides and their rationally designed analogues for research purposes. mdpi.comthaiscience.infonih.gov Continued optimization of SPPS protocols will facilitate the creation of more complex and modified peptide structures. mdpi.com

Structural Analysis: While circular dichroism (CD) spectroscopy is widely used to assess the secondary structure (e.g., α-helicity) of ranatuerin peptides in different environments, it provides limited resolution. nih.govnih.gov The application of Nuclear Magnetic Resonance (NMR) spectroscopy, both solution-state and solid-state, will be crucial for determining the high-resolution, three-dimensional structures of ranatuerin analogues. nih.govnih.govspringernature.com NMR can provide atomic-level details of peptide structure and their interactions within membrane-mimetic environments like micelles or bicelles, which is essential for understanding their mechanism of action. nih.govnih.gov In-cell solid-state NMR is an emerging technique that could provide unprecedented insights into how these peptides interact with their targets in a native bacterial environment. frontiersin.org

Functional Assays: The continued use of a suite of robust bioassays is necessary. This includes determining minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC), time-kill kinetic studies, and biofilm inhibition/eradication assays to comprehensively evaluate antimicrobial efficacy. nih.gov

Computational and In Silico Methods: The use of computational tools, such as molecular dynamics simulations and machine learning algorithms, will become increasingly important. acs.org These methods can predict the structure and activity of novel peptide sequences, analyze peptide-membrane interactions at a molecular level, and help guide the rational design of new analogues, thereby accelerating the discovery process. acs.org

By leveraging these advanced methodologies, researchers can gain a deeper and more nuanced understanding of Ranatuerin-2 peptides, paving the way for the development of new and effective therapeutic agents.

Q & A

Q. How can researchers leverage fragmented data from public repositories to build comprehensive models of Ranatuerin-2AMb’s role in signaling pathways?

  • Methodology : Aggregate kinetic and thermodynamic data from resources like BRENDA or SABIO-RK. Use systems biology tools (e.g., COPASI) to simulate pathway dynamics. Cross-validate models with perturbation experiments (e.g., siRNA knockdown) to refine parameter estimates .

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